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molecular formula C16H15F4N B8498253 [2-(4-Fluoro-phenyl)-ethyl]-(4-trifluoromethyl-benzyl)-amine

[2-(4-Fluoro-phenyl)-ethyl]-(4-trifluoromethyl-benzyl)-amine

Cat. No. B8498253
M. Wt: 297.29 g/mol
InChI Key: PLSHTHYVJCQAOG-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

562 mg (4 mmol) of 2-(4-fluoro-phenyl) ethyl amine were added to 733 mg (4 mmol) of 4-trifluoromethyl benzaldehyde dissolved in 40 ml methanol. The reaction mixture was stirred at rt over night under nitrogen. 151 mg (4 mmol) of sodium borohydride were added in portions and the reaction mixture was stirred for 2 h at rt. The solvent was evaporated and the residue was dissolved in DCM. The organic layer was washed with water and with saturated aqueous NaCl solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (60 g silica gel; DCM/methanol 19:1) to yield 1.16 g (98%) of [2-(4-fluoro-phenyl)-ethyl]-(4-trifluoromethyl-benzyl)-amine as a light yellow oil. 1H NMR (DMSO-d6, 300 MHz): δ 7.65 (d, 2H), 7.52 (d, 2H), 7.21 (dd, 2H), 7.06 (dd, 2H), 3.79 (s, 2H), 2.70 (s, 4H).
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
733 mg
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[CH:4][CH:3]=1.[F:11][C:12]([F:22])([F:21])[C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.[BH4-].[Na+]>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10][CH2:17][C:16]2[CH:15]=[CH:14][C:13]([C:12]([F:11])([F:21])[F:22])=[CH:20][CH:19]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
562 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)CCN
Name
Quantity
733 mg
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Two
Name
Quantity
151 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt over night under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h at rt
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
The organic layer was washed with water and with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (60 g silica gel; DCM/methanol 19:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCNCC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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